(4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
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Overview
Description
5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a hydroxy group, a methoxyethyl group, and a benzofuran carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Fluorophenyl Intermediate:
Construction of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyrrol-2-one Core: This step involves the formation of the pyrrol-2-one ring through condensation reactions.
Final Assembly: The final step involves coupling the various intermediates under specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: It could be investigated as a potential drug candidate for various diseases.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the fluorine atom in the fluorophenyl group can significantly influence the compound’s properties, such as its reactivity, biological activity, and stability. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it unique compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C23H22FNO5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H22FNO5/c1-13-11-15-12-14(7-8-18(15)30-13)21(26)19-20(16-5-3-4-6-17(16)24)25(9-10-29-2)23(28)22(19)27/h3-8,12-13,20,26H,9-11H2,1-2H3/b21-19+ |
InChI Key |
GHAFSSMBKVSFTH-XUTLUUPISA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC=CC=C4F)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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